(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Description
This compound is a structurally complex molecule featuring three key moieties:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced pharmacokinetic properties such as metabolic stability and membrane permeability .
- 1,3,4-Thiadiazole-2-yl: A heterocyclic sulfur-containing ring known for its role in modulating electronic properties and interacting with biological targets via hydrogen bonding or π-π stacking .
- 4-Phenylpiperazine: A nitrogen-containing heterocycle linked via a thioether and carbonyl group, contributing to receptor-binding affinity, particularly in neurological or anticancer targets .
The Z-configuration of the acrylamide group ensures spatial alignment of the conjugated double bond, which may influence binding to enzymatic pockets or allosteric sites .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S2/c30-21(9-7-17-6-8-19-20(14-17)33-16-32-19)25-23-26-27-24(35-23)34-15-22(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,25,26,30)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSQQFKMIHQLW-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize the biological and chemical relevance of the target compound, comparisons are drawn with structurally analogous molecules from the literature.
Structural Analogues with 1,3,4-Thiadiazole Cores
Key Structural Insights :
- The benzo[d][1,3]dioxol group in the target compound improves metabolic stability compared to simpler phenyl rings in analogues .
- The 4-phenylpiperazine moiety enhances selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to piperidine or morpholine derivatives .
Computational Similarity Assessment
Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with:
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Tanimoto = 0.72): Differences arise in the acrylamide vs. benzamide and dioxol vs. phenyl groups .
- Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (Tanimoto = 0.68): Dimethoxyphenyl and ester groups reduce overlap .
Activity Cliffs: Despite structural similarity, minor substitutions (e.g., nitro to dioxol) can drastically alter bioactivity due to electronic or steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
